Adipamide
Overview
Description
Adipamide, also known as hexanediamide, is an organic compound with the formula (CH₂CH₂C(O)NH₂)₂. It is a white solid primarily known for its role in the production of nylon, particularly nylon 66. This compound is formed by the reaction of adipic acid with ammonia, resulting in a compound that is integral to the creation of various polyamides used in textiles and plastics .
Mechanism of Action
Target of action
Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter .
Mode of action
By inhibiting the Na+/Cl- cotransporter, Indapamide leads to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion .
Biochemical pathways
The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure .
Pharmacokinetics
These properties generally refer to how the drug is absorbed, distributed, metabolized, and excreted in the body .
Action environment
The efficacy and stability of Indapamide, like many other drugs, could potentially be influenced by various environmental factors such as diet, physical activity, and exposure to pollutants . .
Biochemical Analysis
Biochemical Properties
Adipamide, as a component of nylons, is primarily used in the textile industry
Cellular Effects
As a component of nylon, it is primarily used in industrial applications rather than biological contexts .
Temporal Effects in Laboratory Settings
The temporal effects of this compound, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied in laboratory settings .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipamide is typically synthesized by treating dimethyl adipate with concentrated ammonia. This reaction produces this compound and methanol as a byproduct. The process involves heating the reactants to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is produced through a polycondensation reaction involving adipic acid and hexamethylenediamine. The reaction is carried out in water, where the resulting ammonium/carboxylate salt is isolated and then heated to induce polycondensation. This process can be conducted in batches or continuously, with water removal driving the reaction towards polymerization .
Chemical Reactions Analysis
Types of Reactions: Adipamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adipic acid.
Reduction: Reduction of this compound can yield hexamethylenediamine.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products:
Oxidation: Adipic acid.
Reduction: Hexamethylenediamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Adipamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyamides like nylon 66, which is essential for creating strong, durable materials.
Biology: Studied for its potential in creating biocompatible materials for medical applications.
Medicine: Investigated for its use in drug delivery systems due to its stability and compatibility with biological systems.
Comparison with Similar Compounds
Hexamethylenediamine: A precursor in the production of nylon 66, similar to adipamide in its role in polymer synthesis.
Adipic Acid: Another key component in the production of nylon 66, often used in conjunction with this compound.
Caprolactam: Used in the production of nylon 6, which has similar applications but different properties compared to nylon 66.
Uniqueness: this compound is unique in its ability to form highly stable and durable polyamides, making it indispensable in the production of high-performance materials. Its ability to undergo various chemical reactions also makes it a versatile compound in both industrial and research settings .
Properties
IUPAC Name |
hexanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNWZKBFMFUVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Record name | ADIPAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020032 | |
Record name | Adipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS] | |
Record name | ADIPAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexanediamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5531 | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC | |
Record name | ADIPAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXANEDIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |
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Mechanism of Action |
POLYMETHYLENE CHAINS TERMINALLY SUBSTITUTED WITH VARIOUS COMBINATIONS OF CARBOXYLATE, AMINO, AMIDE, OR SULFOXIDE GROUPS WERE TESTED FOR INDUCING ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. ALL POTENT INDUCING AGENTS POSSESSED BOTH A HYDROPHILIC & HYDROPHOBIC PORTION OF THE MOLECULE, AS WELL AS A PLANER PORTION. THE POLYMETHYLENE CHAIN JOINING FUNCTIONAL GROUPS MUST BE FLEXIBLE & MUST BE 5-6 CARBON ATOMS IN LENGTH TO ACHIEVE MAXIMAL ACTIVITY., VARIOUS N-SUBSTITUTED POLYMETHYLENE DIAMIDES WERE TESTED FOR THEIR POTENCY TO INDUCE ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. POLYMETHYLENE DIAMIDES HAD NO EFFECT ON THE INDUCTION OF HEMOGLOBIN SYNTHESIS. THE N-ALKYLATED AMIDE GROUP APPEARS TO BE REQUIRED FOR INDUCTION OF DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. | |
Record name | HEXANEDIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PLATES | |
CAS No. |
628-94-4 | |
Record name | ADIPAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexanediamide | |
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Record name | Adipamide | |
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Record name | Adipamide | |
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Record name | Hexanediamide | |
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Record name | Adipamide | |
Source | EPA DSSTox | |
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Record name | Adipamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.057 | |
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Record name | ADIPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40DRU033OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HEXANEDIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
428 °F (NTP, 1992), 220 °C | |
Record name | ADIPAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19723 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXANEDIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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